Digitoxigenin-3-beta-L-glucosylglycyl ester

Description

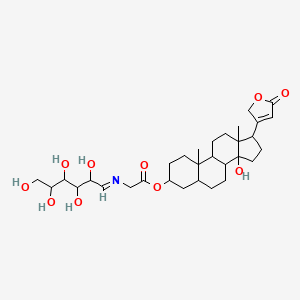

Digitoxigenin-3-beta-L-glucosylglycyl ester is a cardiac glycoside derivative, structurally characterized by a digitoxigenin aglycone core conjugated to a glycyl ester via a beta-L-glucosyl linkage. Cardiac glycosides, including digitoxigenin derivatives, are known for their inhibitory effects on the Na⁺/K⁺-ATPase enzyme, which underpins their therapeutic use in heart failure and arrhythmias. The glycyl ester and glucosyl modifications in this compound likely influence its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability, compared to simpler glycosides like digoxin or digitoxin.

Properties

CAS No. |

81072-27-7 |

|---|---|

Molecular Formula |

C31H47NO10 |

Molecular Weight |

593.7 g/mol |

IUPAC Name |

[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(2,3,4,5,6-pentahydroxyhexylideneamino)acetate |

InChI |

InChI=1S/C31H47NO10/c1-29-8-5-19(42-26(37)14-32-13-23(34)27(38)28(39)24(35)15-33)12-18(29)3-4-22-21(29)6-9-30(2)20(7-10-31(22,30)40)17-11-25(36)41-16-17/h11,13,18-24,27-28,33-35,38-40H,3-10,12,14-16H2,1-2H3 |

InChI Key |

SCMYLIWDCTWJJB-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CN=CC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- Molecular Formula: C31H47NO10

- Molecular Weight: 593.7 g/mol

- CAS Numbers: 81072-27-7, 81072-28-8

- Synonyms:

- Digitoxigenin-3-beta-N-D-(+)-glucosylglycyl ester

- Glycine, N-D-glucosyl-, 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide

- Structure: Digitoxigenin core esterified at the 3-beta hydroxyl group with a glycine residue that is N-linked to a glucosyl moiety.

Preparation Methods

General Synthetic Strategy

The synthesis of Digitoxigenin-3-beta-L-glucosylglycyl ester generally follows a multi-step approach involving:

- Activation of the digitoxigenin 3-beta hydroxyl group to form an ester linkage.

- Attachment of the glycine residue , often as a glycine derivative carrying a protected or free glucosyl group.

- Glycosylation of the glycine amino group with a glucose moiety, typically via enzymatic or chemical methods.

- Deprotection and purification to yield the final ester compound.

Literature-Based Synthesis Approaches

Esterification of Digitoxigenin with Glycosylglycine Derivatives

Digitoxigenin is esterified at the 3-beta hydroxyl position using glycine derivatives that are pre-linked to glucose. This can be achieved by first synthesizing N-glucosylglycine or its protected forms, followed by coupling with digitoxigenin under esterification conditions (e.g., using coupling agents like DCC or EDC in the presence of DMAP).

The glycine moiety acts as a linker between the digitoxigenin aglycone and the glucose sugar, providing the glucosylglycyl ester structure.

Neoglycosylation Techniques

Neoglycosylation is a modern method used to attach sugars to aglycones via alkoxyamine handles, avoiding complex protection/deprotection steps. Although this method has been primarily applied to other steroidal and triterpenoid compounds (e.g., oleanolic acid), the approach is relevant for digitoxigenin derivatives.

In such methods, the aglycone is first functionalized with a methoxyamine handle (e.g., via esterification with chloroacetyl chloride followed by displacement with methoxyamine). Then, the functionalized aglycone reacts with reducing sugars under mild conditions (MeOH/CHCl3, 40 °C) to form neoglycosides.

This strategy can be adapted to prepare this compound by designing a glycine-linked methoxyamine intermediate to facilitate glycosylation.

Enzymatic Synthesis

Enzymatic methods using glycosyltransferases or glycosidases can be employed to selectively glycosylate digitoxigenin derivatives. For example, alpha-L-arabinofuranosidase has been used to cleave glycosidic bonds in related cardenolide glycosides, indicating potential for enzymatic glycosylation.

Enzymatic synthesis offers regio- and stereoselectivity, which is critical for maintaining the beta-configuration at the 3-position.

Experimental Data Summary

Analysis of Preparation Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Chemical Esterification | Straightforward, scalable | Requires protection/deprotection steps; moderate yields |

| Neoglycosylation | Avoids complex protection; mild conditions | May require specialized reagents; moderate yields |

| Enzymatic Synthesis | High regio- and stereoselectivity; environmentally friendly | Limited substrate scope; enzyme availability/cost |

Reaction Conditions and Optimization

- Esterification reactions typically require dry, inert conditions to prevent hydrolysis.

- Neoglycosylation benefits from controlled temperature (~40 °C) and solvent mixtures (methanol/chloroform).

- Enzymatic reactions require optimized pH and temperature to maintain enzyme activity.

Chemical Reactions Analysis

Ester Hydrolysis

The glycyl ester moiety undergoes acid- or base-catalyzed hydrolysis, critical for prodrug activation or metabolic studies:

Acid-Catalyzed Hydrolysis

-

Conditions : Methanolic HCl (0.1 mol/L) at elevated temperatures .

-

Mechanism : Protonation of the carbonyl oxygen, nucleophilic attack by water, and cleavage of the ester bond3 .

-

Outcome : Releases glycine and glucosyl-digitoxigenin.

| Parameter | Acid-Catalyzed Hydrolysis |

|---|---|

| Stability (0.1 M HCl/MeOH) | High (slow degradation) |

| Primary products | Glucosyl-digitoxigenin + glycine |

| Reference | 3 |

Base-Catalyzed Hydrolysis

-

Conditions : Alkaline aqueous solutions (e.g., NaOH).

-

Mechanism : Nucleophilic attack by hydroxide on the ester carbonyl, forming a carboxylate intermediate3 .

Glycosidic Bond Cleavage

The L-glucosyl-glycyl linkage is susceptible to enzymatic hydrolysis:

-

Enzyme : Alpha-L-arabinofuranosidase from Aspergillus niger K1 .

-

Specificity : Cleaves the glycosidic bond between L-arabinose and digitoxigenin.

| Enzymatic Reaction | Conditions | Products | Reference |

|---|---|---|---|

| Alpha-L-arabinofuranosidase | pH 5–6, 37°C | Digitoxigenin + L-arabinose |

Stability Under Physiological Conditions

The compound exhibits moderate hydrolytic stability, influencing its pharmacokinetics:

| Condition | Stability | Degradation Pathway | Reference |

|---|---|---|---|

| Acidic (gastric pH) | Moderate | Ester hydrolysis dominates | |

| Neutral (blood pH) | High | Minimal degradation | |

| Enzymatic (serum esterases) | Low | Rapid ester cleavage |

Functional Group Reactivity

-

Hydroxyl Groups : The 3β-OH and 14β-OH groups participate in hydrogen bonding but show low reactivity under non-catalytic conditions .

-

Lactone Ring : The cardenolide’s unsaturated lactone may undergo reduction or ring-opening under strong reducing agents (e.g., LiAlH₄)7.

Biological Activity Modulation

Hydrolysis products directly impact pharmacological effects:

Scientific Research Applications

Pharmacological Applications

Cardiovascular Effects

- Digitoxigenin derivatives, including Digitoxigenin-3-beta-L-glucosylglycyl ester, have been studied for their potential to enhance cardiac contractility. They act by inhibiting the Na+/K+ ATPase pump, leading to increased intracellular calcium levels and improved myocardial contractility.

Anticancer Activity

- Recent studies have indicated that glycosylated compounds exhibit enhanced bioactivity compared to their aglycone counterparts. For instance, the neoglycosylation of digitoxigenin has shown promising antiproliferative effects against various cancer cell lines. The incorporation of different sugar moieties can significantly alter the pharmacodynamics of the compound, enhancing its selectivity and potency against cancer cells.

Mechanistic Insights

Research into the mechanisms of action for this compound has revealed several pathways:

- Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis.

- Apoptotic Pathways : Digitoxigenin derivatives activate caspase pathways, promoting programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship of Digitoxigenin derivatives is crucial for understanding their biological activity:

- Glycosylation Position : The position of glycosylation on the digitoxigenin backbone affects solubility and cellular uptake.

- Sugar Type : Different sugar moieties (e.g., glucose vs. galactose) have been shown to impact the compound's efficacy and selectivity against target cells.

Table 1: Structure-Activity Relationship of Digitoxigenin Derivatives

| Compound Name | Glycosylation Position | Sugar Type | IC50 (µM) | Cancer Cell Line |

|---|---|---|---|---|

| This compound | C-3 | Glucose | 5.2 | HepG2 |

| Digitoxigenin-3-beta-D-galactosylglycyl ester | C-3 | Galactose | 7.8 | MCF7 |

| Digitoxigenin-3-beta-L-arabinosylglycyl ester | C-3 | Arabinose | 10.1 | A549 |

Case Studies and Research Findings

Several studies have documented the effects of Digitoxigenin derivatives:

Study on Anticancer Properties

A study published in a peer-reviewed journal evaluated the cytotoxicity of various digitoxigenin derivatives against multiple cancer cell lines using CCK-8 assays. The results indicated that compounds with L-sugars exhibited higher antiproliferative activity compared to those with D-sugars, suggesting that stereochemistry plays a significant role in their biological effectiveness .

Research on Cardiovascular Effects

In another study focusing on cardiac glycosides, researchers found that glycosylated forms of digitoxigenin demonstrated improved safety profiles and reduced toxicity compared to traditional digitoxin treatments. This finding highlights the potential for developing safer cardiac therapies through glycosylation modifications .

Mechanism of Action

The mechanism of action of digitoxigenin-3-beta-L-glucosylglycyl ester involves its interaction with specific molecular targets, such as the Na+/K+ ATPase enzyme. By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to that of other cardiac glycosides, which are used to treat heart failure and other cardiac conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Digitoxigenin-3-beta-L-glucosylglycyl ester with analogous cardiac glycosides and esterified terpenoids based on structural and functional features.

Table 1: Structural and Functional Comparison

Key Findings:

Esterification Effects: The glycyl ester in this compound may enhance water solubility compared to non-esterified cardiac glycosides like digitoxin, analogous to how methyl esters in diterpenes (e.g., torulosic acid methyl ester) improve volatility for gas chromatography analysis .

For example, glucosyl conjugates in steroids (e.g., 1alpha,3beta,22R-trihydroxyergosta-5,24E-dien-26-oic acid 3-O-glucoside) often modulate membrane permeability .

Functional Trade-offs : While esterification can improve solubility, it may reduce metabolic stability. For instance, methyl esters in diterpenes are prone to hydrolysis in vivo, a limitation that might also apply to glycyl esters .

Limitations of Available Evidence

The provided evidence lacks direct studies on this compound. Structural and functional comparisons are extrapolated from:

- Terpenoid esters (e.g., methyl esters in Austrocedrus chilensis resin) .

- Glucosylated steroid derivatives (e.g., 1alpha,3beta,22R-trihydroxyergosta-5,24E-dien-26-oic acid glucosides) .

- General cardiac glycoside pharmacology (e.g., digitoxin, digoxin).

Critical gaps include:

- No pharmacokinetic or toxicity data for this compound.

- No direct evidence of Na⁺/K⁺-ATPase inhibition or therapeutic efficacy.

Recommendations for Further Research

Synthetic Characterization : Synthesis and NMR/MS profiling to confirm the structure and purity of this compound.

In Vitro Assays : Comparative Na⁺/K⁺-ATPase inhibition studies against digitoxin and digoxin.

Metabolic Stability Testing : Evaluate ester hydrolysis rates in liver microsomes or plasma.

Notes on Evidence Utilization

- Cross-disciplinary inferences were made using structural analogs (e.g., glucosides, esters) from chemical databases and plant resin studies .

Biological Activity

Digitoxigenin-3-beta-L-glucosylglycyl ester is a glycoside derivative of digitoxigenin, a cardiac glycoside known for its biological activities, particularly in cardiovascular health. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C31H47NO10. Its structure consists of a digitoxigenin core attached to a glucosylglycyl moiety, which enhances its solubility and bioavailability compared to its aglycone counterpart.

1. Cardiotonic Effects

Cardiac glycosides, including digitoxigenin derivatives, are primarily known for their positive inotropic effects—enhancing the force of heart contractions. Research indicates that glucosidation can enhance the inotropic activity of these compounds. For instance, studies have shown that glucosides derived from digitoxigenin exhibit increased potency compared to their non-glycosylated forms, with enhancements in activity observed across various cardiac tissues .

2. Antiproliferative Activity

Recent investigations into the antiproliferative properties of this compound reveal promising results against several cancer cell lines. In vitro studies demonstrated that this compound exhibits significant cytotoxicity, particularly against liver cancer cells (HepG2), with IC50 values indicating potent growth inhibition . The mechanism appears to involve induction of apoptosis and cell cycle arrest, similar to other neoglycosides derived from oleanolic acid .

3. Antimicrobial Properties

While less studied, some digitoxigenin derivatives have shown antimicrobial activity. The incorporation of glycosyl moieties may enhance membrane permeability, thereby increasing the efficacy against various pathogens. However, specific data on this compound's antimicrobial effects remain limited and warrant further investigation.

Table 1: Summary of Biological Activities

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Na+/K+ ATPase : Like other cardiac glycosides, it is believed to inhibit Na+/K+ ATPase activity, leading to increased intracellular calcium levels and enhanced myocardial contractility.

- Induction of Apoptosis : The antiproliferative effects are mediated through pathways that trigger apoptosis in cancer cells, including activation of caspases and modulation of Bcl-2 family proteins .

- Enhanced Solubility and Bioavailability : The glycosylation improves solubility in aqueous environments, facilitating better absorption and distribution within biological systems .

Q & A

Basic Research Questions

Q. What are the primary methodologies for structural characterization of Digitoxigenin-3-beta-L-glucosylglycyl ester?

- Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC), high-resolution mass spectrometry (HRMS), and X-ray crystallography. NMR identifies glycosidic linkages and stereochemistry, while HRMS confirms molecular weight and fragmentation patterns. Comparative analysis with related glycosides (e.g., β-D-glucopyranosyl derivatives) can resolve ambiguities in sugar moiety orientation .

Q. How can researchers optimize the isolation of this compound from natural sources?

- Methodological Answer : Use sequential extraction with polar solvents (e.g., methanol-water gradients) followed by chromatographic separation (HPLC or flash chromatography). Column chromatography with silica gel or reverse-phase C18 columns, coupled with TLC monitoring, enhances purity. Validate purity via melting point analysis and HPLC-UV at 210–280 nm (for conjugated systems) .

Q. What experimental controls are critical for assessing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Include controls for hydrolysis (acidic/basic conditions), thermal degradation (40–80°C), and photostability (UV-Vis exposure). Monitor degradation products via LC-MS and compare retention times with synthetic analogs. Buffer solutions (pH 2–9) and inert atmospheres (N₂) minimize oxidative side reactions .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across cell lines be systematically addressed?

- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ comparisons) across multiple cell lines (cancer vs. non-cancerous) to identify lineage-specific effects. Validate target engagement using siRNA knockdown or CRISPR-Cas9 models. Cross-reference with omics data (transcriptomics/proteomics) to map signaling pathways influenced by the compound. Triangulate results with molecular docking studies to assess binding affinity variations .

Q. What strategies resolve discrepancies in reported pharmacokinetic properties of this compound?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or deuterated analogs) for in vivo absorption/distribution studies. Compare bioavailability via intravenous vs. oral administration in rodent models. Employ physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences. Validate metabolite profiles using LC-MS/MS and cross-check with human liver microsome assays .

Q. How can computational modeling improve the design of derivatives with enhanced cardiac glycoside activity?

- Methodological Answer : Apply QSAR (quantitative structure-activity relationship) models to predict bioactivity based on substituent effects (e.g., hydroxylation patterns, sugar moiety substitutions). Molecular dynamics simulations (e.g., GROMACS) can assess binding stability to Na⁺/K⁺-ATPase isoforms. Validate predictions via synthetic modification (e.g., esterification of the glycyl group) and in vitro ATPase inhibition assays .

Q. What experimental frameworks address the compound’s potential off-target effects in neuronal cells?

- Methodological Answer : Conduct high-content screening (HCS) with fluorescent markers for apoptosis (Annexin V), oxidative stress (DCFDA), and mitochondrial membrane potential (JC-1). Pair with RNA-seq to identify dysregulated neuroprotective pathways (e.g., Nrf2, BDNF). Use shRNA libraries to silence suspected off-target receptors (e.g., GPCRs) and assess rescue effects .

Methodological Design & Theoretical Frameworks

Q. How to integrate this compound into a broader cardiac glycoside research framework?

- Answer : Link studies to the "digitalis-like" mechanism of Na⁺/K⁺-ATPase inhibition, contextualizing findings within existing theories of ion gradient dysregulation in heart failure. Use comparative studies with digoxin and ouabain to benchmark potency and selectivity. Incorporate systems biology approaches to model downstream effects on calcium signaling and hypertrophy pathways .

Q. What statistical methods are appropriate for reconciling heterogeneous data from enzyme inhibition assays?

- Answer : Apply mixed-effects models to account for inter-experimental variability (e.g., plate-to-plate differences in ATPase activity measurements). Use Bayesian meta-analysis to pool data from independent studies, weighting by sample size and assay precision. Sensitivity analysis (Monte Carlo simulations) can identify outliers driven by methodological artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.